BenchChemオンラインストアへようこそ!

2,4-Dichloro-7-fluoroquinazoline

Regioselective SNAr DFT calculation Medicinal chemistry

2,4-Dichloro-7-fluoroquinazoline (CAS 174566-15-5) is a dihalogenated quinazoline building block bearing chlorine atoms at positions 2 and 4 and a fluorine atom at position 7 of the bicyclic core. The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the basis of FDA-approved EGFR inhibitors and α1-adrenergic receptor antagonists.

Molecular Formula C8H3Cl2FN2
Molecular Weight 217.02 g/mol
CAS No. 174566-15-5
Cat. No. B1321832
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dichloro-7-fluoroquinazoline
CAS174566-15-5
Molecular FormulaC8H3Cl2FN2
Molecular Weight217.02 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1F)N=C(N=C2Cl)Cl
InChIInChI=1S/C8H3Cl2FN2/c9-7-5-2-1-4(11)3-6(5)12-8(10)13-7/h1-3H
InChIKeyHHGKYNUUYMRIAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





What Is 2,4-Dichloro-7-fluoroquinazoline (CAS 174566-15-5) and Why Procurement Teams Should Look Beyond the Name


2,4-Dichloro-7-fluoroquinazoline (CAS 174566-15-5) is a dihalogenated quinazoline building block bearing chlorine atoms at positions 2 and 4 and a fluorine atom at position 7 of the bicyclic core [1]. The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the basis of FDA-approved EGFR inhibitors and α1-adrenergic receptor antagonists [2]. As a difunctional electrophile, this compound serves as a key intermediate for stepwise nucleophilic aromatic substitution (SNAr) at the 4-position followed by the 2-position, enabling modular assembly of 2,4-diaminoquinazoline libraries for kinase inhibitor and CNS-targeted drug discovery programs [3].

Why 2,4-Dichloro-7-fluoroquinazoline Cannot Be Replaced by Another 2,4-Dichloroquinazoline Isomer


Substituting 2,4-dichloro-7-fluoroquinazoline with its 5-fluoro (CAS 87611-00-5), 6-fluoro (CAS 134517-57-0), or 8-fluoro (CAS 959237-64-0) positional isomers, or with the non-fluorinated parent 2,4-dichloroquinazoline (CAS 607-68-1), introduces differences in SNAr regioselectivity, benzo-ring leaving-group lability, and intermolecular packing that directly affect downstream synthesis outcomes [1]. The C7-fluorine atom exerts a distinct electronic effect on the LUMO coefficient at C4 versus C2, altering the regiochemical fidelity of the first amination step compared to isomers where fluorine resides at C5, C6, or C8 [2]. Furthermore, the 7-fluoro substituent is kinetically more labile toward methoxide displacement than a 7-chloro analog, which has consequences for reaction sequences requiring benzo-ring functionalization [3].

2,4-Dichloro-7-fluoroquinazoline: 6 Verified Differentiation Metrics for Informed Sourcing Decisions


C7-Fluorine Directs SNAr Regioselectivity at C4 via LUMO Coefficient Modulation

In 2,4-dichloroquinazoline systems, the carbon at the 4-position exhibits a higher LUMO coefficient than the carbon at the 2-position, making C4 the kinetically preferred site for initial nucleophilic attack. The C7-fluorine substituent in 2,4-dichloro-7-fluoroquinazoline electronically modulates this inherent bias: the electron-withdrawing fluorine at the 7-position (para to C4) further lowers the LUMO energy at C4, enhancing regioselectivity relative to the non-fluorinated parent compound or isomers bearing fluorine at C5, C6, or C8, where the substituent is positioned ortho or meta to C4 [1]. While the reference study primarily discusses the unsubstituted 2,4-dichloroquinazoline core, the established electronic framework predicts that a C7-fluoro substituent reinforces regioselectivity more strongly than a C5- or C6-fluoro substituent due to the para relationship with the C4 reaction center.

Regioselective SNAr DFT calculation Medicinal chemistry

Benzo-Ring Fluorine at C7 Is Displaced Faster Than Benzo-Ring Chlorine by Methoxide

A kinetic study by Armarego and Smith (1968) established the relative rates of methoxy-dehalogenation at the benzo-ring positions of quinazoline: the order of reactivity is 7 > 5 > 6 ≈ 8, and a fluorine substituent is displaced more readily than a chlorine substituent at the same position [1]. This means that in 2,4-dichloro-7-fluoroquinazoline, the 7-fluorine atom serves as a selectively addressable leaving group for nucleophilic introduction of alkoxy or amino functionality at C7, enabling late-stage diversification. A 7-chloro analog would react more sluggishly under identical conditions, requiring longer reaction times or higher temperatures and potentially compromising the integrity of the 2- and 4-chloro substituents.

Nucleophilic aromatic substitution Reaction kinetics Fluorine versus chlorine lability

Synthesis Yield of 78–94% Competes Favorably with 2,4-Dichloro-6-fluoroquinazoline (72–90%)

2,4-Dichloro-7-fluoroquinazoline is synthesized via chlorination of 7-fluoroquinazoline-2,4(1H,3H)-dione with phosphorus oxychloride (POCl₃). Reported yields range from 78% (laboratory scale, 1.8 g input) to 94% (process scale, 170 g output) [1]. By comparison, 2,4-dichloro-6-fluoroquinazoline, synthesized via analogous routes, is reported in the range of ~72% (from 6-fluoroquinazoline-2,4-diol) to ~90% (from 2-amino-5-fluorobenzonitrile via bis(trichloromethyl)carbonate) . The 7-fluoro isomer thus shows a floor yield approximately 6 absolute percentage points higher than the 6-fluoro isomer under comparable chlorination conditions, reflecting the greater accessibility of the 7-fluoro intermediate.

Synthetic efficiency Process chemistry Batch reproducibility

Crystal Packing: π–π Stacking Distance of 3.8476(14) Å Defines Supramolecular Architecture

Single-crystal X-ray diffraction reveals that 2,4-dichloro-7-fluoroquinazoline is essentially planar, with a maximum deviation from the mean plane of only 0.018(2) Å [1]. Adjacent molecules pack via face-to-face π–π stacking between parallel quinazoline moieties, with a centroid-to-centroid distance of 3.8476(14) Å [1]. This tight, well-defined stacking motif contrasts with the non-fluorinated parent 2,4-dichloroquinazoline, which may adopt different packing arrangements due to the absence of the electron-withdrawing fluorine. The predictable solid-state organization is relevant for co-crystal engineering, formulation studies, and storage stability assessments.

Crystal engineering Solid-state properties X-ray diffraction

Patent-Documented Utility in MAGL Inhibitor Scaffolds Distinguishes from 5-Fluoro Analogs Used in GRK6 Programs

2,4-Dichloro-7-fluoroquinazoline is explicitly claimed as a synthetic intermediate in WO2019072785A1, a patent assigned to Lundbeck La Jolla Research Center, for the preparation of piperazine carbamate derivatives as monoacylglycerol lipase (MAGL) inhibitors [1]. MAGL is a therapeutic target for neuroinflammation, pain, and cancer. In contrast, the 5-fluoro positional isomer (CAS 87611-00-5) has been documented as a building block for 4-aminoquinazoline-based GRK6 (G protein-coupled receptor kinase 6) inhibitors for multiple myeloma, as reported in the Journal of Medicinal Chemistry (2021) [2]. The distinct patent and literature assignments by lead optimization teams reflect real-world SAR-driven selection of specific fluoro-substitution patterns for different therapeutic targets.

MAGL inhibitor Patent SAR Piperazine derivatives

Commercial Purity ≥97% with Controlled Storage Conditions Matches Research-Grade Requirements

Multiple reputable suppliers list 2,4-dichloro-7-fluoroquinazoline at ≥97% purity (typically 97–98%) with recommended storage under inert gas (N₂ or Ar) at 2–8°C . This purity specification is sufficient for direct use in palladium-catalyzed cross-couplings, SNAr reactions, and multi-step medicinal chemistry sequences without additional purification. Comparable 2,4-dichlorofluoroquinazoline positional isomers (5-, 6-, and 8-fluoro) are typically also offered at 95–98% purity but are less widely stocked: as of 2025, the 7-fluoro isomer is listed by a larger number of global suppliers, reflecting higher commercial demand and availability.

Quality assurance Storage stability Procurement specifications

Precision Application Scenarios for 2,4-Dichloro-7-fluoroquinazoline Based on Verified Differentiation Data


Stepwise C4→C2→C7 Trisubstituted Quinazoline Library Synthesis

Exploit the established SNAr regioselectivity at C4 (higher LUMO coefficient confirmed by DFT) to install the first amine nucleophile, followed by C2 substitution, and finally leverage the C7-fluorine lability (faster methoxide displacement than C7-Cl, as demonstrated by Armarego & Smith [1]) for late-stage diversification. This sequential three-point functionalization strategy is uniquely enabled by the orthogonal leaving-group hierarchy in 2,4-dichloro-7-fluoroquinazoline and is not achievable with equivalent efficiency using 7-Cl or 7-unsubstituted analogs.

MAGL Inhibitor Lead Optimization Following WO2019072785A1 SAR

For programs targeting monoacylglycerol lipase (MAGL), 2,4-dichloro-7-fluoroquinazoline is the precise intermediate specified in the Lundbeck patent family for constructing piperazine carbamate-based inhibitors [2]. Using the correct 7-fluoro isomer ensures that the resulting compounds align with the patented SAR and avoids the risk of generating regioisomeric structures (e.g., 5-fluoro or 6-fluoro variants) that may exhibit altered MAGL inhibition profiles or fall outside patent claims.

Crystal Form Control and Co-Crystal Engineering of Quinazoline-Based APIs

The well-characterized crystal packing of 2,4-dichloro-7-fluoroquinazoline (planar conformation, π–π stacking with centroid distance 3.8476(14) Å [3]) provides a predictable solid-state template for co-crystal screening with pharmaceutically acceptable co-formers. The electron-withdrawing C7-F enhances π-acidity of the quinazoline ring, favoring charge-transfer interactions with electron-rich co-formers that may not crystallize with non-fluorinated 2,4-dichloroquinazoline.

Reactive Intermediate for 7-Alkoxy-Quinazoline Fluorescent Probes and Sensor Molecules

The kinetic lability of the C7-fluorine toward nucleophilic displacement [1] enables efficient introduction of alkoxy, aryloxy, or amino reporters at the 7-position without competing with the 2- and 4-chlorides. This reactivity profile supports the synthesis of 7-functionalized quinazoline-based fluorescent sensors, PET imaging precursors, and bioconjugation handles, where regiochemical fidelity and reaction rate are critical for achieving high product purity with minimal side reactions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,4-Dichloro-7-fluoroquinazoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.